6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid
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Overview
Description
6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative with a molecular formula of C21H21NO3 and a molecular weight of 335.40 g/mol This compound is notable for its unique structural features, which include a quinoline core substituted with dimethyl and propoxyphenyl groups
Preparation Methods
The synthesis of 6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Substitution Reactions:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound’s structural features make it a potential candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid: This compound has a similar structure but with a different position of the propoxyphenyl group, which may result in different chemical and biological properties.
Quinoline-4-carboxylic acid: A simpler derivative without the dimethyl and propoxyphenyl substitutions, used as a precursor in various synthetic applications.
Properties
IUPAC Name |
6,8-dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-4-9-25-19-8-6-5-7-15(19)18-12-17(21(23)24)16-11-13(2)10-14(3)20(16)22-18/h5-8,10-12H,4,9H2,1-3H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRFDHXNJXGMRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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